(R)-(+)-2-Methyl-1-phenyl-1-propanol

Enzymology Chiral Discrimination Sulfotransferase

(R)-(+)-2-Methyl-1-phenyl-1-propanol (CAS 14898-86-3) is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is characterized by a phenyl group and a branched alkyl chain, existing as a colorless liquid or white crystal at room temperature.

Molecular Formula C10H14O
Molecular Weight 150.22
CAS No. 14898-86-3
Cat. No. B1143724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Methyl-1-phenyl-1-propanol
CAS14898-86-3
Molecular FormulaC10H14O
Molecular Weight150.22
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Methyl-1-phenyl-1-propanol (CAS 14898-86-3): Chiral Alcohol for Asymmetric Synthesis and Biocatalytic Production


(R)-(+)-2-Methyl-1-phenyl-1-propanol (CAS 14898-86-3) is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol [1]. It is characterized by a phenyl group and a branched alkyl chain, existing as a colorless liquid or white crystal at room temperature [2]. The compound is of significant value in organic synthesis and pharmaceutical research, primarily serving as a chiral building block and resolving agent . Its stereochemical configuration is defined by the (R)-enantiomer, which exhibits specific interactions in enzymatic systems [3].

Why (R)-(+)-2-Methyl-1-phenyl-1-propanol Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture


The (R)-(+)-enantiomer of 2-methyl-1-phenyl-1-propanol exhibits distinct and often opposite biochemical behavior compared to its (S)-(-) counterpart. In aryl sulfotransferase IV assays, the (S)-enantiomer acts as a substrate, while the (R)-enantiomer functions exclusively as a competitive inhibitor [1]. This functional dichotomy is absolute—the (R)-enantiomer is not a substrate for the enzyme under any tested conditions [2]. In hydroxysteroid sulfotransferase STa assays, the (R)-enantiomer shows a catalytic efficiency that is less than 2-fold higher than the (S)-enantiomer, a difference that may be significant in quantitative studies [3]. Additionally, biocatalytic production using Lactobacillus kefiri P2 achieves 96% yield and >99% enantiomeric excess specifically for the (R)-enantiomer, with the highest reported gram-scale production to date [4]. These stereospecific properties render racemic substitution or enantiomeric interchange scientifically invalid in applications requiring precise chiral control.

Quantitative Differentiation of (R)-(+)-2-Methyl-1-phenyl-1-propanol from Its Enantiomer and Class Analogs


Absolute Stereospecificity in Aryl Sulfotransferase IV: (R)-Enantiomer as Competitive Inhibitor

In aryl sulfotransferase IV assays, (R)-(+)-2-methyl-1-phenyl-1-propanol acts exclusively as a competitive inhibitor, while the (S)-enantiomer is the sole substrate for the enzyme [1]. The (R)-enantiomer does not undergo sulfation under any tested conditions, whereas the (S)-enantiomer is efficiently sulfated [2]. This functional dichotomy is absolute and not observed in many other chiral benzylic alcohols tested in the same study.

Enzymology Chiral Discrimination Sulfotransferase

Catalytic Efficiency Preference in Hydroxysteroid Sulfotransferase STa

In hydroxysteroid sulfotransferase STa assays, the (R)-(+)-enantiomer of 2-methyl-1-phenyl-1-propanol exhibits a catalytic efficiency that is less than 2-fold higher than the (S)-(-)-enantiomer [1]. While this difference is described as small, it is measurable and may be significant in quantitative studies requiring precise kinetic parameters. The study also notes that stereoselectivity increases with alkyl chain length, with the (R)-enantiomers of longer-chain analogs showing up to 3-fold differences [2].

Enzymology Stereoselectivity Drug Metabolism

Biocatalytic Production: 96% Yield and Highest Reported Gram-Scale for (R)-Enantiomer

Using whole-cell Lactobacillus kefiri P2 as a biocatalyst, the asymmetric reduction of 2-methyl-1-phenylpropan-1-one yields (R)-2-methyl-1-phenylpropan-1-ol with 96% yield and enantiomerically pure form [1]. Gram-scale production achieved 9.70 g of the (R)-enantiomer in enantiomerically pure form, which is the highest reported yield and scale for this compound via biocatalytic asymmetric reduction [2]. In contrast, the same study reports yields ranging from 11% to 96% for other chiral alcohols, highlighting the specific efficiency of this biocatalyst for the (R)-enantiomer of this compound .

Biocatalysis Green Chemistry Asymmetric Reduction

Physical Property Differentiation: Melting Point and Density

The (R)-(+)-enantiomer of 2-methyl-1-phenyl-1-propanol has a reported melting point of 124-125 °C and a density of 0.964 g/mL at 25 °C [1]. In contrast, the racemic mixture (CAS 611-69-8) is typically a liquid at room temperature with a reported boiling point of 94 °C at 12 mmHg . This solid state at room temperature for the pure (R)-enantiomer facilitates handling, storage, and purification in laboratory settings.

Physical Chemistry Quality Control Compound Identification

Chiral Discrimination in Host-Guest Clathrate Resolution

The (R)-(+)-enantiomer of 2-methyl-1-phenyl-1-propanol can be optically resolved via host-guest clathrate inclusion using axially chiral 1,1'-binaphthyl-2,2'-dicarboxylic acid as the host molecule . The resolution yields enantiomeric excesses ranging from 18% to 90%, depending on the alkyl group of the 1-phenylalkan-1-ol substrate [1]. This method provides a scalable alternative to traditional chromatographic separation for enantiomeric purification.

Supramolecular Chemistry Chiral Resolution Crystallography

Application as Chiral Auxiliary in Asymmetric Synthesis

The (R)-(+)-enantiomer of 2-methyl-1-phenyl-1-propanol is employed as a chiral auxiliary in asymmetric synthesis, influencing the stereochemistry of products formed . While the (S)-enantiomer also serves as a chiral auxiliary, the (R)-enantiomer is specifically used in the large-scale preparation of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol and in baker's yeast-mediated asymmetric reduction of cinnamaldehyde derivatives . The choice of enantiomer dictates the stereochemical outcome of these reactions, making the correct enantiomer essential for obtaining the desired product configuration.

Asymmetric Synthesis Chiral Auxiliary Organic Chemistry

Optimal Application Scenarios for (R)-(+)-2-Methyl-1-phenyl-1-propanol Based on Verified Evidence


Enzymatic Studies Requiring Stereospecific Inhibition or Substrate Differentiation

In assays involving aryl sulfotransferase IV or hydroxysteroid sulfotransferase STa, (R)-(+)-2-methyl-1-phenyl-1-propanol serves as a competitive inhibitor or preferred substrate, respectively [1]. Its distinct enzymatic behavior compared to the (S)-enantiomer makes it essential for studies investigating stereospecific enzyme interactions or for use as a chiral probe in sulfotransferase research.

Green Biocatalytic Production of Enantiopure (R)-Alcohols

The high-yield (96%) and scalable (9.70 g) production of (R)-2-methyl-1-phenylpropan-1-ol using Lactobacillus kefiri P2 biocatalyst demonstrates its viability as a starting material or intermediate in green chemistry applications [2]. This method offers a sustainable alternative to traditional chemical asymmetric reduction, particularly for compounds with branched alkyl chains that are challenging to reduce enantioselectively with chemical catalysts.

Asymmetric Synthesis of Pharmaceuticals and Fine Chemicals

As a chiral auxiliary or building block, (R)-(+)-2-methyl-1-phenyl-1-propanol is used in the large-scale preparation of other enantiomerically pure compounds, such as (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol and in the asymmetric reduction of cinnamaldehyde derivatives . Its role in dictating product stereochemistry is critical in the synthesis of single-enantiomer pharmaceuticals and fine chemicals where stereochemical purity is paramount.

Chiral Resolution via Host-Guest Clathrate Inclusion

The compound can be resolved to high enantiomeric purity (up to 90% ee) using axially chiral 1,1'-binaphthyl-2,2'-dicarboxylic acid as a host molecule in aqueous alkaline solution [3]. This method provides a non-chromatographic, environmentally benign approach to obtaining pure (R)-enantiomer from racemic mixtures, suitable for industrial-scale chiral resolution processes.

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